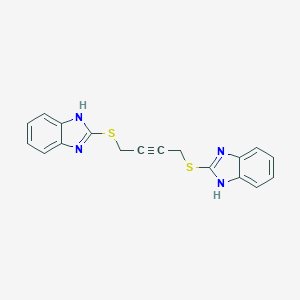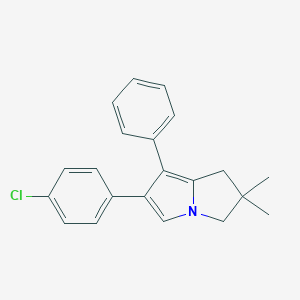
4-(diethylamino)-3-nitro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylamino)-3-nitro-2H-chromen-2-one is a synthetic derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The 4-diethylamino-3-nitro derivative of coumarin is particularly interesting due to its unique chemical structure and properties, which make it useful in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 4-diethylamino-3-nitro-coumarin, typically involves several key reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . For the specific synthesis of 4-diethylamino-3-nitro-coumarin, the following steps are generally involved:
Nitration: Introduction of the nitro group into the coumarin structure.
Alkylation: Introduction of the diethylamino group at the 4-position.
Industrial Production Methods
Industrial production of coumarin derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts, such as sulfuric acid, trifluoroacetic acid, and zeolites, is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-(diethylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-diethylamino-3-aminocoumarin .
Wissenschaftliche Forschungsanwendungen
4-(diethylamino)-3-nitro-2H-chromen-2-one, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and cellular processes.
Industry: Utilized in the production of dyes, optical brighteners, and laser dyes.
Wirkmechanismus
The mechanism of action of coumarin, 4-diethylamino-3-nitro-, involves its interaction with various molecular targets. The compound’s fluorescence properties make it useful in imaging and detection applications. It can bind to specific proteins and enzymes, altering their activity and providing insights into their function . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Diethylamino-4-methylcoumarin: Another coumarin derivative with similar fluorescence properties.
3-Aminocoumarin: Known for its biological activities and used in medicinal chemistry.
Coumarin-3-carboxylic acid: Utilized in various chemical reactions and industrial applications.
Uniqueness
4-(diethylamino)-3-nitro-2H-chromen-2-one, stands out due to its unique combination of a diethylamino group and a nitro group, which confer distinct chemical and biological properties. Its strong fluorescence and ability to undergo various chemical reactions make it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
50527-31-6 |
|---|---|
Molekularformel |
C13H14N2O4 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
4-(diethylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-3-14(4-2)11-9-7-5-6-8-10(9)19-13(16)12(11)15(17)18/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZFKKSGSQPHNBNR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Kanonische SMILES |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Key on ui other cas no. |
50527-31-6 |
Löslichkeit |
39.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)
![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)









